
3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Cyclopenta-2,5-diène-1,2-diyl)bis(5-chloro-2-méthylthiophène) est un composé organique complexe qui présente un noyau cyclopentadiène lié à deux cycles thiophènes, chacun substitué par un chlore et un groupe méthyle.
Méthodes De Préparation
La synthèse de 3,3’-(Cyclopenta-2,5-diène-1,2-diyl)bis(5-chloro-2-méthylthiophène) implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau cyclopentadiène : Cela peut être réalisé par une réaction de Diels-Alder impliquant un diène et un diénophile.
Fixation des cycles thiophènes : Les cycles thiophènes peuvent être introduits par une réaction de couplage croisé, telle que le couplage de Suzuki-Miyaura, en utilisant des dérivés thiophènes appropriés.
Chloration et méthylation : Les dernières étapes impliquent la chloration et la méthylation sélectives des cycles thiophènes dans des conditions contrôlées.
Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais elles sont optimisées pour la synthèse à grande échelle, garantissant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
3,3’-(Cyclopenta-2,5-diène-1,2-diyl)bis(5-chloro-2-méthylthiophène) subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium, ce qui entraîne l'élimination des atomes de chlore.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
3,3’-(Cyclopenta-2,5-diène-1,2-diyl)bis(5-chloro-2-méthylthiophène) a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques et de polymères plus complexes.
Biologie : Ses dérivés sont étudiés pour leurs activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, en particulier pour cibler des voies moléculaires spécifiques.
Mécanisme d'action
Le mécanisme par lequel 3,3’-(Cyclopenta-2,5-diène-1,2-diyl)bis(5-chloro-2-méthylthiophène) exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Les voies impliquées peuvent inclure des cascades de transduction du signal ou des processus métaboliques, selon le contexte de son application .
Applications De Recherche Scientifique
3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Des composés similaires à 3,3’-(Cyclopenta-2,5-diène-1,2-diyl)bis(5-chloro-2-méthylthiophène) comprennent :
3,3’-(Cyclopenta-2,5-diène-1,2-diyl)bis(5-bromo-2-méthylthiophène) : Structure similaire, mais avec des substituants brome au lieu de chlore.
3,3’-(Cyclopenta-2,5-diène-1,2-diyl)bis(5-chloro-2-éthylthiophène) : Structure similaire, mais avec des groupes éthyles au lieu de groupes méthyles.
3,3’-(Cyclopenta-2,5-diène-1,2-diyl)bis(5-chloro-2-phénylthiophène) : Structure similaire, mais avec des groupes phényles au lieu de groupes méthyles.
Le caractère unique de 3,3’-(Cyclopenta-2,5-diène-1,2-diyl)bis(5-chloro-2-méthylthiophène) réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et physiques distinctes.
Propriétés
Numéro CAS |
915951-90-5 |
|---|---|
Formule moléculaire |
C15H12Cl2S2 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
5-chloro-3-[5-(5-chloro-2-methylthiophen-3-yl)cyclopenta-1,4-dien-1-yl]-2-methylthiophene |
InChI |
InChI=1S/C15H12Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h4-7H,3H2,1-2H3 |
Clé InChI |
RCHGXXSJOKJIES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)Cl)C2=CCC=C2C3=C(SC(=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)

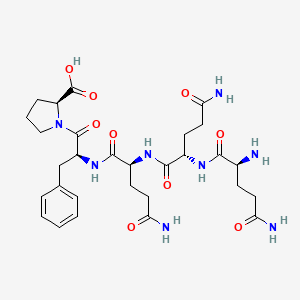
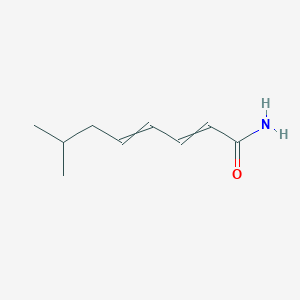
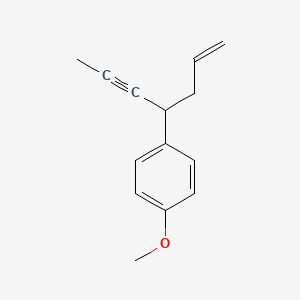
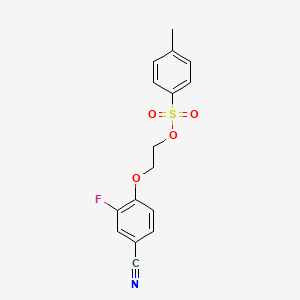
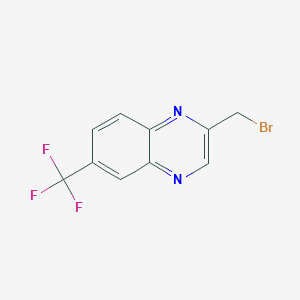
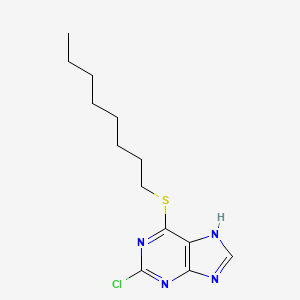
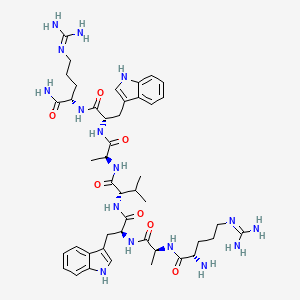
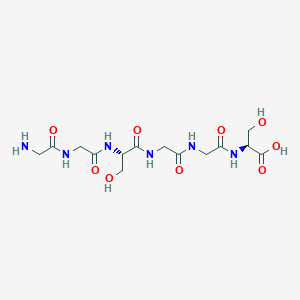
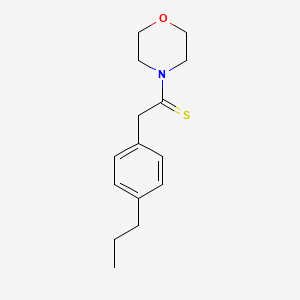
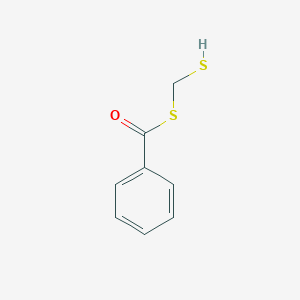
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
